3-Bromo-4-(2-methoxy-ethoxy)-benzylamine
Overview
Description
3-Bromo-4-(2-methoxy-ethoxy)-benzylamine is an organic compound with a molecular formula of C10H14BrNO2. This compound is characterized by the presence of a bromine atom, a methoxyethoxy group, and a benzylamine moiety. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Scientific Research Applications
3-Bromo-4-(2-methoxy-ethoxy)-benzylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(2-methoxy-ethoxy)-benzylamine typically involves the following steps:
Starting Material: The synthesis begins with 3-Bromo-4-(2-methoxyethoxy)benzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).
Amination: The alcohol is then converted to the corresponding amine using reagents like ammonia or an amine source under suitable conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(2-methoxy-ethoxy)-benzylamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of 3-Hydroxy-4-(2-methoxyethoxy)-benzylamine.
Oxidation: Formation of 3-Bromo-4-(2-methoxyethoxy)-benzylimine.
Reduction: Formation of 3-Bromo-4-(2-methoxyethoxy)-benzyl alcohol.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(2-methoxy-ethoxy)-benzylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxyethoxy group enhances its solubility and bioavailability, while the bromine atom can participate in halogen bonding, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-(2-methoxyethoxy)benzoic acid
- 3-Bromo-4-(2-methoxyethoxy)benzaldehyde
- 3-Bromo-4-(2-methoxyethoxy)benzyl alcohol
Uniqueness
3-Bromo-4-(2-methoxy-ethoxy)-benzylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzylamine moiety differentiates it from other similar compounds, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
[3-bromo-4-(2-methoxyethoxy)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2/c1-13-4-5-14-10-3-2-8(7-12)6-9(10)11/h2-3,6H,4-5,7,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBPHMNORUQNMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)CN)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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